Serratriol

Stereochemistry Triterpenoid Chemistry Structure-Activity Relationship

Serratriol is a defined serratane triterpenoid (CAS 13956-52-0) with a precise stereochemical signature (serrat-14-en-3β,21α,24-triol). Its specific hydroxylation pattern confers distinct activities as a lipoxygenase inhibitor and a differentiation-inducing agent in leukemia and psoriasis models. Unlike related serratane analogs with cytotoxic profiles, Serratriol enables targeted mechanistic studies of inflammation and cellular differentiation. It is also the essential parent scaffold for synthesizing PI3K-inhibiting derivatives. This precise chemical identity and unique biological profile make it an indispensable, non-substitutable tool for reproducible, high-impact research.

Molecular Formula C30H50O3
Molecular Weight 0
CAS No. 13956-52-0
Cat. No. B1171965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerratriol
CAS13956-52-0
SynonymsSerratriol
Molecular FormulaC30H50O3
Structural Identifiers
SMILESCC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C
InChIInChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Serratriol (CAS 13956-52-0) Procurement Guide for Serratane-Type Triterpenoid Research


Serratriol (CAS 13956-52-0) is a natural triterpenoid belonging to the serratane class, characterized by a pentacyclic skeleton with a central seven-membered C-ring [1]. Isolated primarily from Lycopodium species, including Lycopodium serratum, L. lucidulum, and L. phlegmaria, it serves as a foundational scaffold for structural elucidation and biosynthetic pathway studies within the Lycopodiaceae family [2]. Its core structure is serrat-14-en-3β,21α,24-triol, distinguishing it from related compounds through its specific stereochemistry at the C3, C21, and C24 positions [3].

Why Serratriol (CAS 13956-52-0) Cannot Be Substituted by Other Serratene Triterpenoids


Serratriol (CAS 13956-52-0) occupies a unique position within the serratane class due to its specific stereochemical configuration and hydroxylation pattern, which dictate its distinct biological profile. While in-class analogs such as serratenediol, 21-episerratriol, and lycoclavanol share the same carbon skeleton, subtle differences in the stereochemistry at C3, C21, and C24 result in profoundly different interactions with biological targets [1]. For instance, serratenediol demonstrates cytotoxic activity against MOLT-3 cells with an IC50 of 2.9 μM, whereas the 3-O-(p-hydroxybenzoyl) derivative of serratriol exhibits low cytotoxicity (IC50 >100 μg/mL) but acts as a potent PI3K inhibitor . Generic substitution based solely on the serratane backbone would therefore lead to confounding experimental outcomes, as the specific stereochemical arrangement of Serratriol is essential for its unique mechanism of action in differentiation-inducing and anti-inflammatory assays [2].

Quantitative Differentiation Evidence for Serratriol (CAS 13956-52-0) in Research Procurement


Stereochemical Differentiation from Closest Epimers and Analogs

Serratriol is defined by its specific stereochemical configuration as serrat-14-en-3β,21α,24-triol. This differs from its closest epimer, 21-episerratriol (serrat-14-en-3β,21β,24-triol), solely by the inversion of the hydroxyl group at the C21 position from α to β [1]. This seemingly minor stereochemical change is critical, as it results in a different chemical entity (CAS 24513-57-3) with distinct physicochemical and potentially biological properties, as observed in the class-level inference that even small structural variations in serratane triterpenoids lead to altered bioactivity profiles [2].

Stereochemistry Triterpenoid Chemistry Structure-Activity Relationship

Differentiation from 3-O-(p-Hydroxybenzoyl)serratriol in PI3K Inhibition

While Serratriol itself is a natural triterpenoid with anti-inflammatory and differentiation-inducing properties, its derivative, 3-O-(p-Hydroxybenzoyl)serratriol, exhibits a distinct pharmacological profile as a PI3K inhibitor. This derivative inhibits PI3Kγ, PI3Kδ, and PI3Kβ with IC50 values of 2.4, 3.0, and 5.4 μM, respectively . In contrast, Serratriol has not been reported to exhibit significant PI3K inhibitory activity. This highlights a critical difference: Serratriol serves as a scaffold for developing derivatives with new biological targets, but it is not a functional substitute for its benzoylated derivative in PI3K-focused research.

PI3K Inhibition Cancer Triterpenoid Derivatives

Predicted CYP Enzyme Inhibition Profile

Computational predictions indicate that Serratriol has a notable interaction profile with key cytochrome P450 (CYP) enzymes, which is critical for assessing potential drug-drug interactions and metabolic stability. In silico models predict that Serratriol inhibits CYP2D6 by 92.07%, CYP1A2 by 85.12%, and CYP2C19 by 81.33% [1]. This predicted inhibition profile is a differentiating factor when compared to other serratene triterpenoids for which such data may be unavailable or show different patterns, thereby influencing the selection of Serratriol for in vivo or combination therapy studies.

Drug Metabolism CYP Inhibition Pharmacokinetics

Anti-Inflammatory Potential vs. Serratenediol Cytotoxicity

Serratriol's anti-inflammatory activity, characterized by the inhibition of pro-inflammatory cytokines and modulation of arachidonic acid metabolism via lipoxygenase inhibition, positions it differently from its analog serratenediol [1]. Serratenediol has demonstrated significant and dose-dependent growth inhibitory effects on HL-60 leukemia cells and a strong inhibitory effect on MOLT-3 cell proliferation with an IC50 of 2.9 μM [2]. This contrast in primary bioactivity—anti-inflammatory versus cytotoxic—illustrates why these in-class compounds are not interchangeable. Serratriol is the preferred choice for studies targeting inflammatory pathways without direct cytotoxic intent.

Anti-Inflammatory Cytotoxicity Leukemia

Recommended Research Applications for Serratriol (CAS 13956-52-0) Based on Quantitative Evidence


Investigating Anti-Inflammatory Mechanisms via Lipoxygenase Inhibition

Leveraging Serratriol's characterized role as a potent lipoxygenase inhibitor [1], this compound is ideal for in vitro studies aimed at dissecting the arachidonic acid metabolic pathway. Its mechanism, which interferes with the production of pro-inflammatory mediators without the strong cytotoxic effects observed in analogs like serratenediol [2], allows for a more focused examination of inflammatory cascades in immune cell models, such as LPS-stimulated macrophages.

Cellular Differentiation Studies in Cancer and Dermatological Models

Serratriol exhibits a unique biological activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This property makes it a valuable tool for investigating differentiation therapy in certain leukemia models and for studying the regulation of cellular differentiation in skin diseases like psoriasis, where controlling abnormal cell proliferation and promoting maturation is a key therapeutic strategy.

Scaffold for Semi-Synthetic Derivatization to Modulate Bioactivity

The serratriol core serves as a critical starting material for structure-activity relationship (SAR) studies. As evidenced by the 3-O-(p-hydroxybenzoyl) derivative, which shifts the compound's activity from anti-inflammatory to potent PI3K inhibition (IC50 values of 2.4-5.4 μM for various isoforms) [1], Serratriol is the required parent compound for synthesizing and screening a library of derivatives. Its well-defined stereochemistry [2] ensures that the stereochemical outcomes of any synthetic modification can be reliably characterized.

In Vivo Pharmacokinetic and Drug-Drug Interaction Studies

Given its predicted high inhibition of major CYP enzymes, including CYP2D6 (92.07%), CYP1A2 (85.12%), and CYP2C19 (81.33%) [1], Serratriol is a compelling candidate for inclusion in studies designed to evaluate natural product-drug interactions. Its use in preclinical models can help predict potential pharmacokinetic liabilities or guide the design of combination therapies, providing a clear, data-driven rationale for its procurement over serratene analogs lacking this specific interaction profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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